1-Ethyl-3-methylimidazolium methyl sulfate

Overview

Description

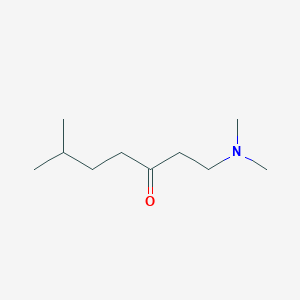

1-Ethyl-3-methylimidazolium methyl sulfate, also known as EMIM MeSO4, is an ionic liquid that has been used in a wide range of scientific research applications. It is a colorless, odorless, and non-volatile liquid that has a low melting point and is highly soluble in water. EMIM MeSO4 is a unique ionic liquid due to its low viscosity, high thermal stability, and wide range of solubility. It has been used in a variety of scientific research applications, such as catalysis, electrochemistry, and the solubilization of organic compounds.

Scientific Research Applications

Hydrogen Bonding and Molecular Interactions

- EMIMeSO4 exhibits interesting hydrogen bonding interactions with water, which can be crucial for its applications in industrial processes. Zhang et al. (2010) utilized spectroscopy and quantum chemical calculations to analyze these interactions, revealing enhanced hydrogen bonding with the -SO(3) group and weakened interactions with the aromatic C-H groups of the imidazolium cation in the presence of water (Zhang, Wang, & Yu, 2010).

Catalysis

- EMIMeSO4 has been used as a catalyst in various chemical reactions. For instance, Niknam et al. (2009) demonstrated its effectiveness in the formylation of alcohols at room temperature, achieving good yields with high selectivity (Niknam, Zolfigol, Saberi, & Khonbazi, 2009).

Synthesis and Material Science

- EMIMeSO4 is involved in the synthesis of new low-cost ionic liquids, as shown in a study by Holbrey et al. (2002), where they explored its preparation and characterized its physical properties like stability and solubility (Holbrey, Reichert, Swatloski, Broker, Pitner, Seddon, & Rogers, 2002).

Thermodynamic Modeling and Applications

- Zare et al. (2013) investigated methane hydrate dissociation conditions in the presence of EMIMeSO4, demonstrating its role in thermodynamic inhibition in methane hydrate and its potential applications in energy and environmental fields (Zare, Haghtalab, Ahmadi, & Nazari, 2013).

Dielectric Properties

- The dielectric relaxation of EMIMeSO4has been studied using molecular dynamics simulations. Research by Dhumal et al. (2017) focused on its microwave and far-infrared properties, providing insights into its use in electronic and spectroscopy applications (Dhumal, Kiefer, Turton, Wynne, & Kim, 2017).

Liquid Structure and Morphology

- Macchiagodena et al. (2012) conducted a combined study of X-ray diffraction and molecular dynamics on EMIMeSO4. Their research provides valuable information about the nanoscale structural heterogeneity of these ionic liquids, which is significant for various industrial applications (Macchiagodena, Ramondo, Triolo, Gontrani, & Caminiti, 2012).

Electronic Structure and Vibrational Spectroscopy

- A study by Dhumal et al. (2011) on the electronic and structural properties of EMIMeSO4 provided insights into molecular interactions between its cation and anion, which are crucial for understanding its behavior in various applications (Dhumal, Kim, & Kiefer, 2011).

Extraction and Environmental Applications

- Hizaddin et al. (2015) explored the use of EMIMeSO4 in the extraction of nitrogen compounds from diesel fuel. Their findings suggest potential applications of this ionic liquid in environmental remediation and purification processes (Hizaddin, Hadj-Kali, Ramalingam, & Hashim, 2015).

Biochemical Applications

- Babu et al. (2013) investigated the use of EMIMeSO4 in the electrocatalytic oxidation of biologically relevant molecules. Their research highlights its potential applications in biosensing and analytical chemistry (Babu, Prabhu, & Narayanan, 2013).

Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium methyl sulfate, also known as [EMIM][MS], is primarily used as an eluent modifier in high-performance liquid chromatography (HPLC). Its primary target is the mobile phase of the HPLC system . The compound interacts with the mobile phase to enhance the separation of chemical species, particularly the positional isomers of benzoic acid .

Mode of Action

The compound works by modifying the eluent or mobile phase in HPLC. This modification results in better separation of the three positional isomers of benzoic acid

Biochemical Pathways

Its use can indirectly affect biochemical studies by improving the resolution of hplc, a common technique used to separate and identify components of complex biochemical mixtures .

Pharmacokinetics

Its impact on bioavailability is more pertinent to its role in enhancing the resolution of HPLC analyses .

Result of Action

The primary result of the compound’s action is the improved separation of the three positional isomers of benzoic acid in HPLC analyses . This can enhance the accuracy and reliability of biochemical analyses, aiding in the identification and quantification of various chemical species.

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the temperature and composition of the mobile phase in HPLC can affect the compound’s effectiveness as an eluent modifier

Future Directions

Ionic liquids like 1-ethyl-3-methylimidazolium ethyl sulfate have been widely used in a variety of applications like catalysis, organic synthesis, solvent extraction, and electrochemistry . Their physical and chemical properties can be easily adjusted or fine-tuned by carefully selecting the cationic and anionic components, making them attractive in various separation processes . Future research may focus on optimizing the synthesis process and exploring new applications.

properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSDLSWVIAITRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

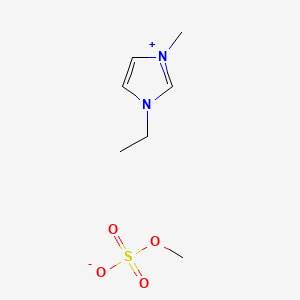

CCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049310 | |

| Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

516474-01-4 | |

| Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Methyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)